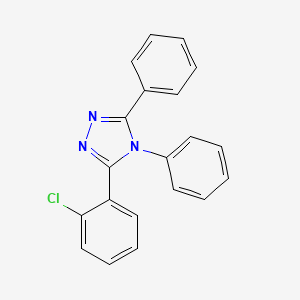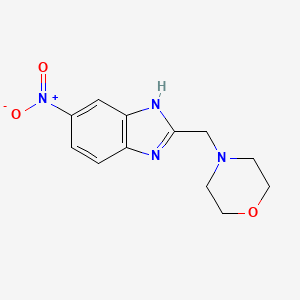
三甲基-(2-三甲基甲硅烷基苯氧基)硅烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-(2-trimethylsilylphenoxy)silane is a chemical compound with the molecular formula C12H22OSi2 . It has a molecular weight of 238.47 . It is used in various chemical reactions due to its structure and properties .
Molecular Structure Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane contains a total of 37 bonds; 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, and 1 six-membered ring . It also contains a total of 37 atoms; 22 Hydrogen atoms, 12 Carbon atoms, and 1 Oxygen atom .Chemical Reactions Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane is used in various chemical reactions. The Si-H bond in the compound is reactive, making it useful in organic synthesis as a reducing agent and as a precursor to silyl ethers .Physical And Chemical Properties Analysis
Trimethyl-(2-trimethylsilylphenoxy)silane has a boiling point of 100-104 °C (Press: 20 Torr) and a predicted density of 0.89±0.1 g/cm3 .科学研究应用
聚合和化学气相沉积
研究表明了三甲基(炔丙氧基)硅烷在气相聚合过程中的应用,通过紫外激光诱导反应沉积聚三甲基甲硅氧基取代的部分不饱和聚烃。这种用于聚三烷基甲硅氧基取代的大分子的独特合成方法突出了此类硅烷在创建具有定制化特性的先进材料中的潜力 (Pola 和 Morita,1997 年)。类似地,在 ArF 激光照射下由三甲基(乙烯氧基)硅烷和相关化合物的气相形成固态有机硅聚合物表明化学气相沉积 (CVD) 技术在薄膜生产中的可行性 (Pola 等人,2001 年)。
合成中的保护基团
2,4,6-三甲氧苯基单元已被确定为合成化学中硅的独特保护基团,在裂解反应中提供选择性,并证明了在温和条件下的硅烷化潜力。这强调了三甲基甲硅烷基保护化合物在有机合成和材料科学中的多功能性 (Popp 等人,2007 年)。
锂离子电池
新型硅烷化合物已被合成并评估为锂离子电池中的非水电解质溶剂,展示了硅烷基分子在增强储能器件性能和稳定性方面的潜力 (Amine 等人,2006 年)。
先进材料和涂层
通过化学气相沉积激光诱导分解三甲基(甲氧基)硅烷和相关化合物以生产含硅涂层,证明了此类工艺在创造具有特定性能的高性能材料中的潜力 (Pola 等人,1990 年)。
属性
IUPAC Name |
trimethyl-(2-trimethylsilyloxyphenyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OSi2/c1-14(2,3)12-10-8-7-9-11(12)13-15(4,5)6/h7-10H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDPAJOITCAMJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC=C1O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294515 |
Source


|
| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl-(2-trimethylsilylphenoxy)silane | |
CAS RN |
18036-83-4 |
Source


|
| Record name | NSC96867 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trimethyl-(2-trimethylsilylphenoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


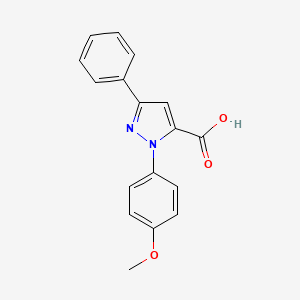
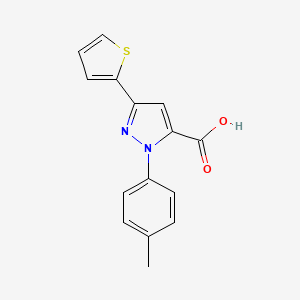
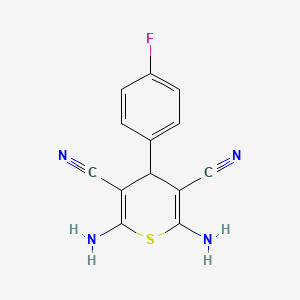



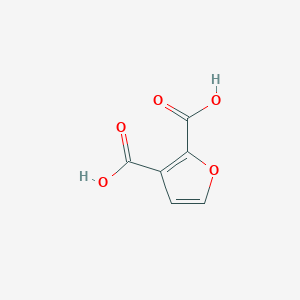
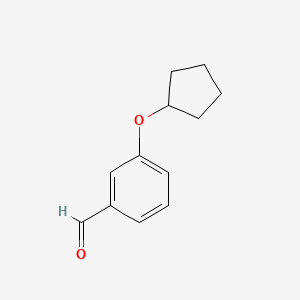
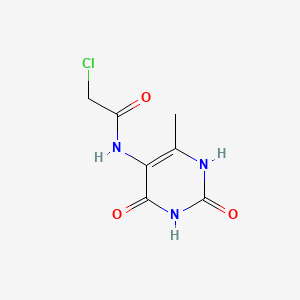
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B1347509.png)
![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)
